N-Butyl-2,2,5,5-tetramethyloxolan-3-amine
Description
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-butyl-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO/c1-6-7-8-13-10-9-11(2,3)14-12(10,4)5/h10,13H,6-9H2,1-5H3 |
InChI Key |
FUOBXGZTCLWSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
Preparation of the Oxolane Core:
- Cyclization of suitable diols or dihalides with tert-butyl groups at the 2,2 and 5,5 positions to form the tetramethyloxolane ring.
- Typical reagents include tert-butyl alcohol derivatives and acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
Introduction of the Amino Group:
- Nucleophilic substitution at the 3-position with ammonia or primary amines (e.g., butylamine).
- This step often employs Lewis acids or catalytic conditions to facilitate substitution.
-
- Alkylation of the amino group with butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base such as potassium carbonate or sodium hydride .
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Diols/dihalides + acid | Toluene or xylene | Reflux | Acid catalysis promotes ring formation |
| Amination | NH3 or butylamine | Ethanol or DMF | 80-120°C | Nucleophilic substitution |
| N-Butylation | Butyl halide + base | Acetone or THF | Room temperature to 60°C | Alkylation of amino group |
Amidation and Ring-Closure Strategy
Alternatively, the compound can be synthesized via amino alcohol intermediates :
Preparation of amino alcohols:
- Starting from 2,2,5,5-tetramethyloxolane-3-one (a ketone derivative), reduction with sodium borohydride yields the corresponding alcohol.
-
- Conversion of the alcohol to an amine via nucleophilic substitution with ammonia or primary amines under high-pressure conditions or using activation agents like tosyl chloride .
-
- Alkylation with butyl halides in the presence of bases such as potassium carbonate or cesium carbonate .
Modern Catalytic Methods: Buchwald–Hartwig Amination
Recent advances suggest the use of palladium-catalyzed Buchwald–Hartwig amination for efficient synthesis:
-
- Aryl halides (e.g., 2-bromotoluene derivative) are coupled with butylamine under catalytic conditions.
- Catalysts: Pd(0) complexes such as Pd(dba)₂ with ligands like (±)-BINAP .
- Base: Sodium tert-butoxide (NaOt-Bu ) or cesium carbonate (Cs₂CO₃ ).
- Solvent: Traditionally toluene; however, recent studies show 2,2,5,5-tetramethyloxolane (TMO) as a greener alternative.
-
- Elevated temperatures (~110°C).
- Reaction times ranging from 16 to 72 hours depending on substrate reactivity.
-
- Highly selective formation of N-alkylated amines, including N-butyl derivatives.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization & Functionalization | Diols/dihalides, acids, butyl halides | Multistep, high regioselectivity | Good control over substitution | Longer synthesis time |
| Amidation & Ring Closure | Ketones, ammonia, alkyl halides | Versatile, suitable for complex derivatives | High yields with proper conditions | Requires multiple steps |
| Buchwald–Hartwig Amination | Aryl halides, butylamine, Pd catalyst | Modern, efficient, scalable | High selectivity, greener solvents | Catalyst cost, substrate scope limitations |
Research Findings and Practical Considerations
- Environmental Impact: Recent studies emphasize replacing traditional solvents like toluene with greener alternatives such as TMO, which offers comparable or superior yields and reduced toxicity.
- Catalyst Efficiency: Catalyst loadings can be minimized (as low as 1 mol%) without significant loss of yield, enhancing sustainability.
- Reaction Optimization: The choice of base significantly influences the yield; NaOt-Bu generally performs well, but Cs₂CO₃ can outperform in specific cases, especially with electron-deficient substrates.
- Purification: Techniques such as column chromatography and recrystallization are employed for purification, with recent trends favoring minimized solvent use .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,2,5,5-tetramethyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-Butyl-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Butyl-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1. Comparison of Key Structural and Physical Properties
*Calculated based on structural formula.
Key Observations:
Substituent Bulk and Polarity: The butyl and benzyl analogs exhibit lower molecular weights compared to sulfamoyl phenyl derivatives (e.g., 5a–5d), which incorporate additional polar groups (sulfamoyl, amide) . These polar groups likely enhance crystalline stability, as reflected in the higher melting points (142–182°C) of compounds 5a–5d compared to the unreported values for the oxolane-amine analogs .
Synthetic Utility :
- Compounds 5a–5d are synthesized via acyl chloride coupling to a sulfamoylphenyl-oxolane scaffold, highlighting the versatility of oxolane derivatives in generating bioactive molecules . In contrast, this compound may serve as a simpler scaffold for further functionalization.
Functional Group Modifications and Bioactivity
- Sulfamoyl Phenyl Derivatives (5a–5d) : These compounds, detailed in , demonstrate the impact of acyl chain length (C4–C7) on bioactivity. For example, elongation of the acyl group from butyramide (5a) to heptanamide (5d) results in incremental increases in molecular weight (327.4 to 355.4 g/mol) and slight decreases in melting points, suggesting a balance between hydrophobicity and crystallinity . These derivatives were evaluated for lipoxygenase inhibition, though specific data for this compound are absent.
- N-Methyl-tert-butylamine : A simpler tertiary amine () lacks the oxolane ring but shares a branched alkylamine structure. Its lower molecular weight (87.16 g/mol) and liquid state at room temperature contrast sharply with the tetramethyloxolane-amine derivatives, underscoring the role of cyclic ethers in modulating physical properties .
Research Implications and Limitations
- Knowledge Gaps: Direct pharmacological or synthetic data for this compound are sparse in the provided evidence.
Biological Activity
N-Butyl-2,2,5,5-tetramethyloxolan-3-amine (TMO) is a compound with significant potential in various fields, including organic chemistry and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
TMO is characterized by its unique oxolane structure, which contributes to its solubility and reactivity profiles. The compound's formula is , and it features a butyl group attached to a tetramethylated oxolane ring.
TMO primarily acts as a solvent that influences biochemical pathways through physical interactions such as hydrogen bonding and Van der Waals forces. Its role in enhancing the solubility and reactivity of various substances makes it valuable in biochemical assays and organic synthesis.
Biological Activity
The biological activities of TMO have been investigated in several contexts:
- Antimicrobial Activity : TMO has shown promise in enhancing the efficacy of certain antimicrobial agents. In studies involving DNA gyrase inhibitors, compounds derived from TMO exhibited low nanomolar inhibition against various bacterial strains, including those from the ESKAPE group (e.g., E. coli, Klebsiella pneumoniae) .
- Pharmacological Applications : TMO is being explored as a precursor for synthesizing bioactive compounds. Its ability to act as a solvent in reactions such as Buchwald–Hartwig amination highlights its potential in pharmaceutical development .
- Environmental Impact : As a green solvent alternative to toluene, TMO presents reduced toxicity and environmental hazards while maintaining similar chemical properties, making it suitable for sustainable chemistry applications .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of TMO derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain TMO derivatives had minimum inhibitory concentrations (MICs) below 0.03 μg/mL against Staphylococcus aureus and moderate activity against E. coli (MICs of 4–16 μg/mL) .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| TMO Derivative A | S. aureus | <0.03 |
| TMO Derivative B | E. coli | 4–16 |
| TMO Derivative C | Klebsiella pneumoniae | 4–16 |
Case Study 2: Solvent Efficacy in Organic Reactions
In an investigation of TMO's effectiveness as a solvent for Buchwald–Hartwig amination reactions, it was found that TMO provided comparable yields to traditional solvents like toluene while reducing residual palladium levels in the final products .
| Reaction Type | Solvent Used | Yield (%) | Residual Palladium (ppm) |
|---|---|---|---|
| Buchwald-Hartwig | Toluene | 85 | 15 |
| Buchwald-Hartwig | TMO | 80 | 5 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-Butyl-2,2,5,5-tetramethyloxolan-3-amine?
- Methodological Answer : The synthesis involves nucleophilic substitution between a halogenated oxolane intermediate (e.g., 3-chloro-2,2,5,5-tetramethyloxolane) and n-butylamine under inert conditions. Catalysts like triethylamine or NaHCO₃ can enhance reaction efficiency by neutralizing HCl byproducts. Temperature control (40–60°C) and solvent selection (e.g., THF or DCM) are critical for yield optimization. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns stereochemistry and substituent positions. The 2,2,5,5-tetramethyl groups produce distinct singlets (δ 1.2–1.4 ppm for CH₃), while the oxolan ring protons show multiplet splitting (δ 3.5–4.0 ppm).
- HRMS : Confirms molecular weight (C₁₃H₂₅NO, [M+H⁺]⁺ = 212.201).
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).
- HPLC-UV : Validates purity (e.g., C18 column, λ = 254 nm) .
Q. How can the solubility and stability of this compound be optimized for experimental use?
- Methodological Answer : Solubility in aqueous media is limited due to hydrophobic substituents. Co-solvents like DMSO (≤1% v/v in PBS) or cyclodextrin encapsulation improve bioavailability for biological assays. Stability studies under varying pH (4–9) and temperatures (4°C vs. RT) via LC-MS can identify degradation pathways (e.g., oxidation at the amine group) .
Advanced Research Questions
Q. How does steric hindrance from the 2,2,5,5-tetramethyl groups influence reactivity in catalytic reactions?
- Methodological Answer : The steric bulk restricts access to the oxolan ring’s 3-position, reducing nucleophilic attack rates. Kinetic studies using competitive reactions (e.g., benzylamine vs. tert-butylamine) under controlled conditions (25°C, THF) quantify steric effects. Reaction progress is monitored via GC-MS, with rate constants (k) calculated using pseudo-first-order kinetics. Computational modeling (DFT, B3LYP/6-31G*) further visualizes steric maps .
Q. What mechanistic insights exist for its potential interaction with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes?
- Methodological Answer : Structural analogs (e.g., tert-butyl-oxolane derivatives) inhibit 11β-HSD1 by binding to the catalytic site. In vitro assays using recombinant 11β-HSD1 and cortisone as substrate measure IC₅₀ values. Fluorescence polarization assays with labeled inhibitors (e.g., FITC-conjugated derivatives) quantify binding affinity (Kd). Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Ser170) .
Q. How can computational chemistry predict its pharmacokinetic properties?
- Methodological Answer :
- logP Prediction : DFT calculations (e.g., B3LYP/6-31G*) estimate hydrophobicity (logP ~3.2), validated via shake-flask experiments (octanol/water partition).
- pKa Determination : COSMO-RS simulations predict amine protonation (pKa ~9.5), critical for pH-dependent solubility.
- MD Simulations : Assess membrane permeability (e.g., Caco-2 cell models) for absorption studies .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies oxidation-prone sites (e.g., tertiary amine). Antioxidants (0.1% BHT) or argon-blanketed storage in amber vials reduces degradation. LC-HRMS tracks degradation products (e.g., N-oxide formation, m/z +16) .
Data-Driven Research Design
Table 1 : Comparative Reactivity of Oxolan-3-amine Derivatives in Nucleophilic Substitution
| Derivative | Substituents | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| N-Benzyl-2,2,5,5-TMOA | 2,2,5,5-Tetramethyl | 1.2 × 10⁻³ | 78 |
| N-Butyl-2,2,5,5-TMOA | 2,2,5,5-Tetramethyl | 9.8 × 10⁻⁴ | 65 |
| N-Methyl-oxetan-3-amine | None | 3.5 × 10⁻³ | 92 |
Key Insight : Steric bulk from tetramethyl groups reduces reactivity by ~20% compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
